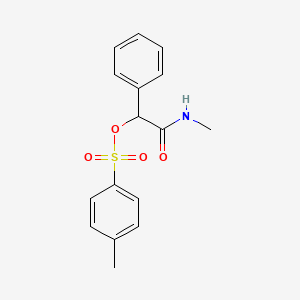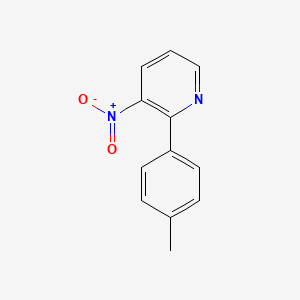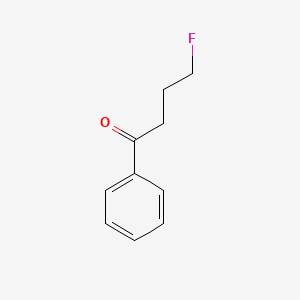
(S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE: is an organic compound that belongs to the class of sulfonic acid esters. This compound is known for its diverse applications in organic synthesis and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid methylcarbamoyl-phenyl-methyl ester typically involves the esterification of toluene-4-sulfonic acid with methylcarbamoyl-phenyl-methyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of toluene-4-sulfonic acid methylcarbamoyl-phenyl-methyl ester involves the continuous esterification process. This process includes the use of large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and purity, and the product is further purified using industrial-scale distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonic acid ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products:
Oxidation: The major products are typically carboxylic acids or sulfonic acids.
Reduction: The major products are alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: (S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE is widely used as a reagent in organic synthesis. It serves as a protecting group for alcohols and amines, facilitating selective reactions in complex molecules.
Biology: In biological research, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in modifying the biological activity of target molecules.
Medicine: In medicinal chemistry, toluene-4-sulfonic acid methylcarbamoyl-phenyl-methyl ester is used in the development of drugs. It aids in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Industrially, this compound is used in the production of polymers, resins, and coatings. It acts as a catalyst in polymerization reactions and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of toluene-4-sulfonic acid methylcarbamoyl-phenyl-methyl ester involves its ability to act as a strong acid catalyst. It facilitates various chemical reactions by donating protons to reactants, thereby increasing the reaction rate. The sulfonic acid group is highly electron-withdrawing, making the ester group more reactive towards nucleophiles. This property is exploited in various organic synthesis reactions to achieve desired transformations.
Comparaison Avec Des Composés Similaires
Toluene-4-sulfonic acid: A strong organic acid used in similar applications as a catalyst and reagent.
Benzenesulfonic acid: Another sulfonic acid with similar properties but different reactivity due to the absence of the methyl group.
Methanesulfonic acid: A simpler sulfonic acid used in organic synthesis and industrial applications.
Uniqueness: (S)-2-(METHYLAMINO)-2-OXO-1-PHENYLETHYL 4-METHYLBENZENESULFONATE is unique due to its specific ester structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as both a protecting group and a catalyst makes it versatile in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H17NO4S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
[2-(methylamino)-2-oxo-1-phenylethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)21-15(16(18)17-2)13-6-4-3-5-7-13/h3-11,15H,1-2H3,(H,17,18) |
Clé InChI |
ZXULXMJUEFTWLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Piperazine, 1-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B8402362.png)

![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8402372.png)
![[2-(4-Fluoro-phenyl)-ethoxy]-acetic acid ethyl ester](/img/structure/B8402383.png)



![Thiazole, 5-[(methylthio)methyl]-2-(trifluoromethyl)-](/img/structure/B8402419.png)




